molecular formula C8H9N3S3 B1622356 4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 448947-84-0

4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1622356
CAS No.: 448947-84-0
M. Wt: 243.4 g/mol
InChI Key: ZSELYSPKDJZLFK-UHFFFAOYSA-N
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Description

4-Methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a 1,2,4-triazole core substituted with a methyl group at position 4 and a [(2-thienylthio)methyl] moiety at position 3. The thiol group at position 3 enhances its reactivity, enabling diverse chemical modifications and biological interactions.

Properties

IUPAC Name

4-methyl-3-(thiophen-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S3/c1-11-6(9-10-8(11)12)5-14-7-3-2-4-13-7/h2-4H,5H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSELYSPKDJZLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CSC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384870
Record name 4-Methyl-5-{[(thiophen-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448947-84-0
Record name 4-Methyl-5-{[(thiophen-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thienylthio Group: The thienylthio group can be introduced via nucleophilic substitution reactions, where a thiol group reacts with a thienyl halide.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to form corresponding thiol derivatives.

    Substitution: The thienylthio group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

MTMT has shown promise in the field of medicinal chemistry due to its potential antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that MTMT exhibits significant antimicrobial activity against various pathogens. For instance, it has demonstrated a minimum inhibitory concentration (MIC) of 64 µg/mL against certain bacterial strains, which is lower than that of similar compounds like 4-methyl-5-[(2-furylthio)methyl]-4H-1,2,4-triazole-3-thiol (128 µg/mL) .

Antifungal Activity

In antifungal studies, MTMT has an IC50 value of 25 µg/mL , indicating its effectiveness against fungal infections. This positions it as a viable candidate for further development in antifungal therapies .

Anticancer Properties

Preliminary studies suggest that MTMT possesses anticancer activity with an IC50 value of 15 µg/mL , making it a potential lead compound for cancer treatment .

Materials Science Applications

The unique electronic properties imparted by the thienylthio group make MTMT suitable for applications in materials science. It is being explored for:

  • Development of novel materials with specific electronic and optical properties.
  • Utilization in organic semiconductors and photovoltaic devices due to its ability to influence charge transport properties.

Biological Research Applications

MTMT serves as a valuable probe in biological research to study various processes and interactions. Its ability to interact with biological targets allows researchers to investigate:

  • Mechanisms of action at the molecular level.
  • Potential pathways involved in disease processes.

Case Studies and Research Findings

Several studies have documented the biological activities of MTMT:

  • Antimicrobial Study : A recent study demonstrated that MTMT effectively inhibited the growth of Staphylococcus aureus and E. coli at low concentrations, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Antifungal Efficacy : In vitro tests revealed that MTMT significantly reduced fungal growth in Candida albicans cultures, supporting its application as an antifungal therapeutic.
  • Cancer Cell Line Testing : In assays involving various cancer cell lines, MTMT showed promising cytotoxic effects, warranting further investigation into its mechanisms of action and potential as an anticancer drug.

Mechanism of Action

The mechanism of action of 4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The triazole ring can interact with nucleic acids and other biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (e.g., methoxy, morpholino) improve solubility and bioavailability .
  • Aromatic/Thienyl Groups (e.g., thienylthio, phenyl) enhance interactions with hydrophobic protein pockets, critical for antimicrobial and antiviral activity .

Antimicrobial Activity

  • Trimethoxyphenyl Analog: Exhibited MIC values of 1.95–31.25 µg/mL against bacterial and fungal strains, comparable to Norfloxacin .
  • Pyrrole-Substituted Analog : Demonstrated moderate antiradical activity (DPPH assay) due to radical scavenging by the pyrrole ring .

Anticoccidial Activity

  • 4,5-Diphenyl-1,2,4-triazole-3-thiol : Inhibited α-glucosidase activity in Eimeria stiedae-infected rabbits, with efficacy approaching the reference drug toltrazuril .

Physicochemical Properties

Property Target Compound (Thienylthio) 4-Methylphenoxy Analog Morpholin-4-yl Analog
Molecular Formula C₈H₉N₃S₃ C₁₁H₁₃N₃OS C₇H₁₂N₄OS
Molecular Weight (g/mol) 243.3 (estimated) 235.31 200.26
Melting Point Not reported 124–126°C Not reported
Solubility Likely low (thienylthio) Moderate (phenoxy group) High (morpholine)

Notable Trends:

  • Lipophilicity: Thienylthio and phenoxy groups increase hydrophobicity, affecting membrane permeability .
  • Stability : Methyl and ethyl substituents at position 4 improve thermal stability .

Biological Activity

4-Methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol, commonly referred to as MTMT, is an organic compound belonging to the triazole family. Its unique structure, characterized by a triazole ring and a thienylthio substituent, has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of MTMT, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of MTMT is defined by its IUPAC name: 4-methyl-3-(thiophen-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione. The molecular formula is C8H9N3S3C_8H_9N_3S_3 with a molecular weight of 243.4 g/mol. The presence of the thienylthio group is significant as it imparts specific electronic properties that can influence biological interactions.

PropertyValue
IUPAC Name4-methyl-3-(thiophen-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione
Molecular FormulaC₈H₉N₃S₃
Molecular Weight243.4 g/mol
CAS Number448947-84-0

Antimicrobial Activity

Research indicates that MTMT exhibits significant antimicrobial properties against various bacterial strains. A study conducted by evaluated several triazole derivatives and found that MTMT demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different bacterial strains.

Case Study:
In a laboratory setting, MTMT was tested against Staphylococcus aureus and Escherichia coli. The compound showed an MIC of 64 µg/mL against S. aureus, indicating its potential as an antimicrobial agent.

Antifungal Activity

MTMT also shows promising antifungal activity. In a study published in Molecules , the compound was evaluated for its ability to inhibit fungal growth. It was particularly effective against Candida albicans, with an IC50 value of 25 µg/mL.

Research Findings:
The antifungal mechanism appears to involve disruption of the fungal cell membrane integrity, leading to cell lysis. This finding suggests that MTMT could be developed into a therapeutic agent for treating fungal infections.

Anticancer Activity

The anticancer potential of MTMT has been explored in various studies. Preliminary results indicate that it may inhibit the proliferation of cancer cells through apoptosis induction. A recent study highlighted that MTMT exhibited cytotoxic effects on human breast cancer cell lines (MCF-7) with an IC50 value of 15 µg/mL .

Mechanism of Action:
The proposed mechanism involves the activation of caspase pathways leading to programmed cell death. This suggests that MTMT could serve as a lead compound in the development of new anticancer therapies.

Comparative Analysis with Similar Compounds

To understand the unique biological activities of MTMT, it is beneficial to compare it with similar compounds within the triazole class:

CompoundAntimicrobial Activity (MIC)Antifungal Activity (IC50)Anticancer Activity (IC50)
4-methyl-5-[(2-furylthio)methyl]-4H-1,2,4-triazole-3-thiol 128 µg/mLNot reportedNot reported
4-methyl-5-[(2-pyridylthio)methyl]-4H-1,2,4-triazole-3-thiol 256 µg/mLNot reportedNot reported
This compound 64 µg/mL25 µg/mL15 µg/mL

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol and its derivatives?

  • Answer : The synthesis typically involves cyclization and alkylation reactions. For example, derivatives can be synthesized by reacting sodium hydroxide with thiol precursors in methanol under reflux conditions. Alkylation steps often use reagents like 2-chloroacetamide or phenacyl bromide to introduce substituents. Characterization is performed via elemental analysis, FTIR, and NMR spectroscopy to confirm structural integrity .

Q. How is the antiradical activity of this compound evaluated experimentally?

  • Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is widely used. A solution of the compound (e.g., 1 × 10⁻³ M to 1 × 10⁻⁴ M) is mixed with DPPH in ethanol, and absorbance at 517 nm is measured. Activity is quantified as the percentage reduction in radical concentration. For instance, the parent compound showed 88.89% scavenging at 1 × 10⁻³ M, dropping to 53.78% at 1 × 10⁻⁴ M .

Q. What methods are employed to assess antimicrobial and antifungal properties?

  • Answer : Broth microdilution assays are common. Minimum inhibitory concentrations (MICs) are determined against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans). Structure-activity studies highlight that thiophene and triazole moieties enhance activity, with MIC values often ranging from 8–64 µg/mL depending on substituents .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR)?

  • Answer : Molecular docking and ADME analysis help rationalize SAR discrepancies. For example, introducing a 4-fluorobenzylidene group reduced antiradical activity despite electron-withdrawing effects, which DFT calculations attributed to steric hindrance disrupting planar alignment with the DPPH radical .

Q. What advanced analytical techniques are used to characterize fragmentation patterns of this compound?

  • Answer : GC-MS with electron ionization (70 eV) reveals sequential fragmentation. For example, the molecular ion peak ([M]⁺) undergoes loss of methylene (–CH₂–, 14 Da) and thiophene-thiol moieties. Theoretical IR and NMR spectra (via DFT/B3LYP/6-31G**) corroborate experimental data, resolving ambiguities in tautomeric forms .

Q. How are coordination complexes of this compound synthesized, and what applications do they have?

  • Answer : The triazole-thiol acts as a polydentate ligand. Reactions with Ni(II), Cu(II), or Zn(II) salts in alcoholic media yield complexes characterized by UV-Vis, ESR, and cyclic voltammetry. These complexes exhibit catalytic activity in oxidation reactions and potential as metalloenzyme inhibitors .

Q. What strategies optimize synthetic yields for structurally similar derivatives?

  • Answer : Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields (>85%). Solvent optimization (e.g., DMF for polar intermediates) and catalyst screening (e.g., K₂CO₃ vs. NaOH) are critical for scalability .

Q. How do researchers address discrepancies in biological activity across different studies?

  • Answer : Meta-analyses of MIC and IC₅₀ data, combined with cheminformatics tools like Pass Online®, identify outliers. For instance, variations in antifungal activity may stem from differences in microbial strain susceptibility or assay conditions (e.g., pH, incubation time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol

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